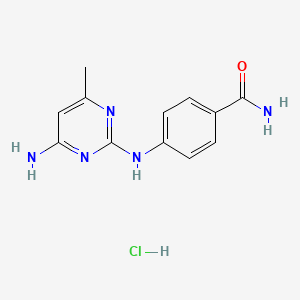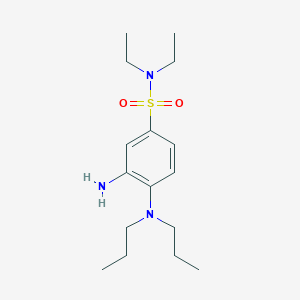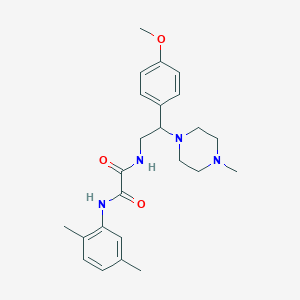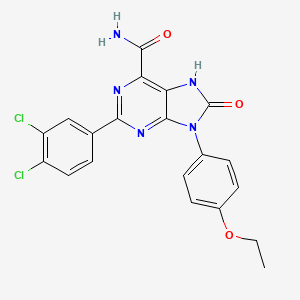
3-Bromo-8-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-8-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as this compound, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a nitrogen-containing heterocycle, with bromine and fluorine substituents at the 3rd and 8th positions respectively .Chemical Reactions Analysis
The chemistry of fluorinated quinolines like this compound is quite rich. They can undergo a variety of reactions including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 279.7±20.0 °C and a predicted density of 1.647±0.06 g/cm3 . Its pKa is predicted to be -0.52±0.28 .Applications De Recherche Scientifique
Synthesis and Functionalization
- 3-Bromo-8-fluoroquinoline is used as a key intermediate in the synthesis of various quinoline derivatives. A study demonstrated the conversion of mono- and disubstituted 2-bromo-3-fluoroquinolines into 3-fluoroquinoline-2-carboxylic acids and 2-bromo-3-fluoroquinoline-4-carboxylic acids through halogen/metal permutation, deprotonation, and carboxylation processes (Ondi, Volle, & Schlosser, 2005).
Biological Activity
- A study on the synthesis, reactions, and biological activities of new Thieno[3,2‐c]quinoline and Pyrrolo[3,2‐c]quinoline derivatives, starting from 2‐Bromo‐4‐fluoroaniline, showed significant broad antibacterial activity against both gram‐positive and gram‐negative bacteria, with some compounds also exhibiting remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Antitumor Applications
- Research on 8-Hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones and their Co(III), Ni(II), and Cu(II) complexes revealed that these compounds, particularly the Co(III) complexes of fluoro and bromo derivatives, displayed enhanced antiproliferative activity against breast cancer cell lines, suggesting their potential in antitumor applications (Kotian et al., 2021).
Photoprotection and Stability Studies
- A study on fluoroquinoline antibacterial agents with a methoxy group at the 8 position indicated that the substitution at the 8 position is crucial for reducing phototoxicity, a significant consideration in drug development (Marutani et al., 1993).
Deprotonation and Coupling Reactions
- This compound and related compounds have been used in studies exploring deprotonation and coupling reactions, which are fundamental in the synthesis of complex molecules (Awad et al., 2004).
Antimicrobial Properties
- A study synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, including compounds with bromo and fluoro substituents, showing potent antimicrobial activity (Ansari & Khan, 2017).
Corrosion Detection
- 8-Hydroxyquinoline, related to fluoroquinolines, was used in a study to detect corrosion in situ at early stages, showcasing its application in monitoring material integrity (Roshan, Dariani, & Mokhtari, 2018).
Safety and Hazards
The safety data sheet for 3-Bromo-8-fluoroquinoline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Fluorinated quinolines like 3-Bromo-8-fluoroquinoline have found applications in various fields due to their unique properties. They are used in the synthesis of antimalarial drugs, antineoplastic drugs, and drugs for the treatment of heart diseases . They have also found application in agriculture and as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Mécanisme D'action
Target of Action
It is known that quinolines, the family to which this compound belongs, are often inhibitors of various enzymes . These enzymes play crucial roles in numerous biological processes, and their inhibition can lead to significant changes in cellular function.
Mode of Action
Quinolines typically interact with their targets through a variety of mechanisms, including direct binding, competitive inhibition, and allosteric modulation . The presence of bromine and fluorine atoms in the quinoline structure may enhance these interactions, potentially altering the activity of the target enzymes .
Biochemical Pathways
These could include pathways involved in cellular metabolism, signal transduction, and gene expression .
Pharmacokinetics
Halogenation can enhance lipophilicity, potentially improving absorption and distribution. It can also affect metabolic stability, potentially prolonging the compound’s bioavailability .
Result of Action
As a member of the quinoline family, it may exhibit antibacterial, antineoplastic, and antiviral activities . The specific effects would depend on the particular enzymes inhibited by this compound and the subsequent alterations in cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-8-fluoroquinoline . For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and stability . Additionally, these factors can also influence the compound’s interaction with its targets and its overall biological activity .
Propriétés
IUPAC Name |
3-bromo-8-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJWECDASRDXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855477-01-9 |
Source


|
| Record name | 3-bromo-8-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Boc-2-[(methylamino)methyl]-morpholine](/img/structure/B2452374.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2452377.png)
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2452379.png)

![2,2-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2452382.png)

![2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2452384.png)

![N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2452387.png)

![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452389.png)
![6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2452390.png)
